molecular formula C21H21N3O2 B7057293 4-[3-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxopiperidin-1-yl]benzonitrile

4-[3-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxopiperidin-1-yl]benzonitrile

Cat. No.: B7057293
M. Wt: 347.4 g/mol
InChI Key: YEPZWMQWXLQOJU-UHFFFAOYSA-N
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Description

4-[3-[5-(Furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxopiperidin-1-yl]benzonitrile is a novel compound known for its significant potential in various scientific fields. Its unique structure, combining furan, pyridine, piperidine, and benzonitrile moieties, provides a foundation for diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Route 1: Starting from furan and 3,6-dihydro-2H-pyridine, a multi-step synthesis involving selective functional group transformations leads to the desired product.

  • Reaction Conditions: The synthesis typically involves controlled conditions like temperature management, specific solvents (e.g., dichloromethane), and catalysts (e.g., palladium on carbon).

Industrial Production Methods:

  • Large-scale production employs optimized reaction conditions to ensure yield and purity. Techniques like continuous flow chemistry are often utilized to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound undergoes oxidation reactions to form ketones and alcohol derivatives.

  • Reduction: Common reduction reactions include the hydrogenation of double bonds.

  • Substitution: The aromatic benzene ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate.

  • Reducing agents such as lithium aluminum hydride.

  • Conditions typically include inert atmospheres and specific temperature ranges.

Major Products:

  • Oxidation forms ketones and alcohols.

  • Reduction yields fully saturated compounds.

  • Substitution can introduce various functional groups on the benzene ring.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis due to its reactivity.

  • Biology: Studies show potential as a biological probe due to its specific binding properties.

  • Medicine: Investigated for its potential therapeutic effects in treating specific diseases.

  • Industry: Utilized in the development of new materials with unique chemical properties.

Mechanism of Action

  • Molecular Targets: Primarily interacts with specific enzymes and receptors within biological systems.

  • Pathways Involved: Modulates biochemical pathways by binding to target molecules, influencing cellular processes and reactions.

Comparison with Similar Compounds

  • 4-[3-[5-(Thiophen-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxopiperidin-1-yl]benzonitrile

  • 4-[3-[5-(Pyridin-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxopiperidin-1-yl]benzonitrile

Uniqueness:

  • The presence of the furan ring distinguishes this compound, offering unique reactivity and binding characteristics compared to its thiophene and pyridine analogs.

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Properties

IUPAC Name

4-[3-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxopiperidin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c22-14-16-7-9-18(10-8-16)24-12-2-5-19(21(24)25)23-11-1-4-17(15-23)20-6-3-13-26-20/h3-4,6-10,13,19H,1-2,5,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPZWMQWXLQOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=C(C=C2)C#N)N3CCC=C(C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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